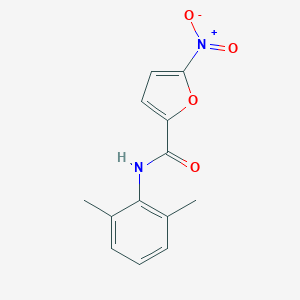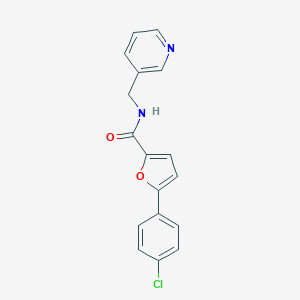
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitrofuran family of compounds, which are known for their broad-spectrum antimicrobial activity. The compound has been synthesized using various methods, and its mechanism of action has been explored in detail.
Mecanismo De Acción
The mechanism of action of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the survival of microorganisms and cancer cells. The compound may also disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. The compound has also been shown to have antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, the compound has been shown to have anti-inflammatory activity and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be synthesized using various methods. It has broad-spectrum antimicrobial activity, making it useful for studying the effects of antimicrobial agents on a range of microorganisms. The compound has also been shown to have promising antitumor activity, making it useful for studying the mechanisms of action of antitumor agents.
However, there are also limitations to the use of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide in lab experiments. The compound has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide. One direction is the study of the compound's mechanism of action in more detail, including the identification of specific targets and pathways involved in its activity. Another direction is the development of more potent and selective analogs of the compound, which may have improved efficacy and fewer side effects. Additionally, the compound may be studied for its potential as a modulator of the immune system, with potential applications in the treatment of autoimmune diseases and cancer.
Métodos De Síntesis
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2,6-dimethylphenylamine with 5-nitrofurfural in the presence of a catalyst. The reaction yields N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxylic acid, which can be converted to the amide using appropriate reagents. Other methods include the reaction of 5-nitrofuran-2-carboxylic acid with 2,6-dimethylphenyl isocyanate or the reaction of 2,6-dimethylphenylamine with 5-nitro-2-furoyl chloride.
Aplicaciones Científicas De Investigación
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial activity against a wide range of bacteria, fungi, and protozoa. It has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. Additionally, the compound has been explored for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propiedades
Fórmula molecular |
C13H12N2O4 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-3-5-9(2)12(8)14-13(16)10-6-7-11(19-10)15(17)18/h3-7H,1-2H3,(H,14,16) |
Clave InChI |
SYBVKUZANDMWMA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251848.png)